molecular formula C23H27N3O4S B2744292 (7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705695-72-2

(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2744292
CAS No.: 1705695-72-2
M. Wt: 441.55
InChI Key: MNFXXAWQUXJOMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a methoxy group, a benzofuran ring, a thiazole ring, and a bipiperidin group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving organic halides . For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity would likely depend on its functional groups. For example, the benzofuran and thiazole rings in the compound could potentially undergo electrophilic substitution reactions .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-28-19-4-2-3-16-15-20(30-21(16)19)22(27)26-10-5-17(6-11-26)25-12-7-18(8-13-25)29-23-24-9-14-31-23/h2-4,9,14-15,17-18H,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFXXAWQUXJOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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